N-(3,4-dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
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Overview
Description
N-(3,4-dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a 3,4-dimethylphenyl group and a 3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl moiety attached to an acetamide backbone. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide typically involves the following steps:
Formation of the Quinoxaline Ring: The initial step involves the condensation of an o-phenylenediamine derivative with a suitable diketone, such as glyoxal, under acidic conditions to form the quinoxaline ring.
Acylation Reaction: The quinoxaline derivative is then subjected to an acylation reaction with an acyl chloride or anhydride to introduce the acetamide group.
Substitution Reaction: Finally, the 3,4-dimethylphenyl group is introduced via a substitution reaction, often using a halogenated precursor and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 3,4-dimethylphenyl group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the quinoxaline ring, converting it to a dihydroquinoxaline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Bases like sodium hydride or potassium carbonate are employed in substitution reactions.
Major Products
The major products formed from these reactions include oxidized quinones, reduced dihydroquinoxalines, and various substituted acetamides, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, N-(3,4-dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential pharmacological activities. It has been investigated for its ability to interact with various biological targets, including enzymes and receptors, which could lead to the development of new therapeutic agents.
Medicine
In medicine, research focuses on the compound’s potential as a drug candidate. Its structural features suggest it may possess anti-inflammatory, antimicrobial, or anticancer properties, making it a subject of interest in drug discovery and development.
Industry
Industrially, the compound may be used in the development of specialty chemicals, including dyes, pigments, and polymers. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide: can be compared with other acetamide derivatives, such as N-phenylacetamide and N-(2,3-dimethylphenyl)acetamide.
Quinoxaline derivatives: like 2,3-dimethylquinoxaline and 2-phenylquinoxaline also share structural similarities.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and potential biological activities. Its specific substitution pattern and the presence of both a quinoxaline ring and an acetamide group differentiate it from other similar compounds, making it a valuable subject for further research and development.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-11-7-8-13(9-12(11)2)19-17(22)10-16-18(23)21-15-6-4-3-5-14(15)20-16/h3-9,16,20H,10H2,1-2H3,(H,19,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSAACYJCWEKJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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